molecular formula C10H8Cl2O2 B019589 3-(3,4-Dichloro-phenyl)-dihydro-furan-2-one CAS No. 103753-78-2

3-(3,4-Dichloro-phenyl)-dihydro-furan-2-one

Cat. No. B019589
M. Wt: 231.07 g/mol
InChI Key: GATLSWXZDMNKKO-UHFFFAOYSA-N
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Description

"3-(3,4-Dichloro-phenyl)-dihydro-furan-2-one" belongs to the class of furan derivatives, which are known for their diverse chemical properties and applications in organic synthesis. Furan derivatives have been extensively studied due to their interesting molecular structures and reactivity patterns.

Synthesis Analysis

The synthesis of furan derivatives often involves cycloaddition reactions, Claisen-Schmidt condensation reactions, and other base-catalyzed processes. For instance, phenylchloroketene was reacted with N,N-disubstituted 5-aminomethylene-6,7-dihydrobenzo[b]-furan-4(5H)-ones to synthesize N,N-disubstituted 4-amino-3-phenyl-2H-furo[2,3-h]-1-benzopyran-2-ones, indicating the versatility of furan synthesis methods (Mosti et al., 1988).

Molecular Structure Analysis

The molecular structure of furan derivatives typically involves a planar furan ring, often with various substituents that influence the compound's properties. The crystal structure of similar compounds, such as (5R)-5-[(1S)-1,2-dihydroxyethyl]-4-methoxy-3-phenyl-2,5-dihydrofuran-2-one, demonstrates the planarity and specific configurations of such molecules (Kote et al., 2014).

Chemical Reactions and Properties

Furan derivatives undergo various chemical reactions, including halolactonization, hydrogenation, and rearrangement reactions. An example is the Lewis acid-mediated elimination and rearrangement reactions of α-chlorosulfides derived from phenylthio-substituted 4,5-dihydrofuran-3(2H)-ones (McCarthy et al., 1999). These reactions are crucial for modifying the structure and consequently the properties of the furan derivatives.

Physical Properties Analysis

The physical properties of furan derivatives, such as solubility, melting point, and crystalline structure, are significantly influenced by the substituents on the furan ring. The crystal structures of related compounds provide insights into the intermolecular interactions and the stability of these molecules in the solid state. For instance, the crystal structure of furan derivatives was analyzed using X-ray diffraction, revealing important aspects of their physical properties (Choi et al., 2008).

Scientific Research Applications

Synthesis and Chemical Properties

  • Improved Synthesis Method : A new method for preparing 5-(3,4-Dichloro-phenyl)-dihydro-furan-2-one, an important intermediate in the synthesis of Sertraline hydrochloride, has been developed. This method significantly reduces reaction time and increases yield (Qu Xiao-ye, 2006).

Biological and Pharmacological Applications

  • Antifungal Potential : Compounds related to 3-(3,4-Dichloro-phenyl)-dihydro-furan-2-one, specifically 3-(Substituted phenyl)-5-acyloxymethyl-2H,5H-furan-2-ones, have demonstrated strong antifungal effects against Aspergillus fumigatus. Their efficacy is comparable to some established azole antifungal drugs, suggesting potential for developing novel antifungal treatments (Pour et al., 2001).

Synthesis of Derivatives and Analogs

  • Synthesis of Isoxazoline Derivatives : A series of derivatives of 3-(furan-2-yl)-5-(substituted phenyl)-4,5-dihydro-1,2-oxazoles have been synthesized, and their antidepressant and antianxiety activities were evaluated. This indicates the versatility of the furan-2-one backbone in developing pharmacologically active compounds (Kumar et al., 2013).

Other Applications

  • Catalytic Applications : A study explored the use of In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction for the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives using furan-2-yl(phenyl)methanol derivatives, highlighting the chemical versatility and potential applications in catalysis (Reddy et al., 2012).

Safety And Hazards

This section includes information on the compound’s toxicity, flammability, environmental impact, and precautions for safe handling and storage.


Future Directions

This section might discuss potential applications of the compound, areas for further research, and its role in future scientific advancements.


Please note that the availability of this information can vary widely depending on how extensively the compound has been studied. For a less common compound, some of this information might not be available. If you have a specific compound or class of compounds you’re interested in, I might be able to provide more detailed information.


properties

IUPAC Name

3-(3,4-dichlorophenyl)oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O2/c11-8-2-1-6(5-9(8)12)7-3-4-14-10(7)13/h1-2,5,7H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GATLSWXZDMNKKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C1C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90473168
Record name 3-(3,4-Dichloro-phenyl)-dihydro-furan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dichloro-phenyl)-dihydro-furan-2-one

CAS RN

103753-78-2
Record name 3-(3,4-Dichloro-phenyl)-dihydro-furan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Heat [(CH3)3Si]2NLi (230 ml, 1.0M in THF) under N2 to 45° C. and add 3,4 dichlorophenyl acetic acid methyl ester (40 g, 0.183 moles) dissolved in 60 ml of dry THF dropwise over 2 h. Stir the solution at 45° C. for another 2.5 h. Cool the solution to room temperature, add a dry THF solution (30 ml.) of THP-protected Br(CH2)2OH dropwise over 1 h., and stir the solution for 24 h. Cool the solution in an ice bath and quench the reaction by adding, dropwise, 250 ml. of 1.0M aqueous HCl. Extract the solution with Et2 O, wash the organic layer twice with 1.0M aqueous HCl, then with water, and dry over anhydrous Na2SO4. Remove the solvent, dissolve the residue in CH3OH and add 0.5 g of pTSA. Stir the solution at room temperature overnight, remove the solvent, add CH3OH (500 ml) and stir for 6 h. Remove the solvent again, add more CH3OH (500 ml.), stir overnight and remove the solvent. Dissolve the resulting oil in CH2Cl2 (1200 ml.), wash twice with saturated aqueous NaHCO3, then water, and dry over anhydrous Na2SO4. Remove the solvent in vacuo. Purify the reaction mixture by flash chromatography (SiO2) using EtOAc: hexanes (3:7) as eluent. Yield: 22 g. Cl-MS: 231 (100%), 233 (65%).
[Compound]
Name
[(CH3)3Si]2NLi
Quantity
230 mL
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
30 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A mixture of 30 g (137 mmol) (3,4-dichloro-phenyl)-acetic acid methyl ester (commercially available), 6.47 g (151 mmol) NaH (55%) and 35.8 g (171 mmol) 2-(2-bromo-ethoxy)-tetrahydro-pyran in 100 mL DMF was stirred at room temperature for 17 h. The mixture was evaporated to dryness and partitioned between water and ethyl acetate. The combined organic phases were washed with NaCl aq., dried with Na2SO4 and evaporated. The residue was treated with 400 mL 4N HCl in dioxane in 250 mL methanol and stirred for 16 h at room temperature. The mixture was evaporated to dryness and subjected to column chromatography on silica eluting with a gradient formed from ethyl acetate and heptane. The combined product fractions were evaporated to yield 18.5 g (58%) of the title compound as yellow oil.
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
6.47 g
Type
reactant
Reaction Step One
Quantity
35.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
58%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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